2-Chloro-3,4-dimethoxy-1-nitrobenzene
Overview
Description
2-Chloro-3,4-dimethoxy-1-nitrobenzene is a useful research compound. Its molecular formula is C8H8ClNO4 and its molecular weight is 217.6 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Nitrobenzene derivatives are often used in the synthesis of pharmaceuticals and dyes .
Mode of Action
Without specific information, it’s difficult to say how 2-Chloro-3,4-dimethoxy-1-nitrobenzene interacts with its targets. Nitro groups in organic compounds are often reduced to amines in biological systems, which can then interact with various biological targets .
Biochemical Pathways
The compound’s nitro group could potentially be reduced to an amine in the body, which could then be involved in various biochemical reactions .
Pharmacokinetics
The compound’s nitro group could potentially be metabolized to an amine in the body .
Biochemical Analysis
Biochemical Properties
2-Chloro-3,4-dimethoxy-1-nitrobenzene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction with cytochrome P450 can lead to the formation of reactive intermediates, which may further interact with cellular macromolecules, potentially leading to oxidative stress and cellular damage .
Cellular Effects
The effects of this compound on cells are multifaceted. This compound has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). The generation of ROS can activate various signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in regulating cell growth, differentiation, and apoptosis . Additionally, this compound can affect gene expression by modulating the activity of transcription factors such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which is involved in the inflammatory response .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the inhibition of specific enzymes, such as glutathione S-transferase (GST), which plays a role in detoxification processes. The inhibition of GST can lead to the accumulation of toxic intermediates, contributing to cellular stress . Additionally, this compound can form covalent adducts with cellular proteins, altering their function and potentially leading to cellular dysfunction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures . Long-term exposure to this compound has been associated with persistent oxidative stress and alterations in cellular metabolism, which can affect cell viability and function .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, this compound may induce mild oxidative stress and transient changes in gene expression . At higher doses, this compound can cause significant toxicity, including liver damage, inflammation, and apoptosis . These adverse effects are likely due to the compound’s ability to generate reactive intermediates and disrupt cellular homeostasis .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its biotransformation by cytochrome P450 enzymes . The metabolism of this compound can lead to the formation of various metabolites, some of which may be more reactive and toxic than the parent compound . These metabolites can interact with cellular macromolecules, leading to oxidative damage and alterations in metabolic flux .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and interactions with specific transporters . The compound’s lipophilic nature allows it to readily cross cellular membranes, leading to its accumulation in lipid-rich compartments such as the endoplasmic reticulum and mitochondria . This distribution pattern can influence the compound’s effects on cellular function and viability .
Subcellular Localization
The subcellular localization of this compound is primarily in the endoplasmic reticulum and mitochondria . This localization is facilitated by the compound’s lipophilicity and its ability to interact with specific targeting signals . The presence of this compound in these organelles can affect their function, leading to disruptions in protein folding, energy production, and cellular homeostasis .
Properties
IUPAC Name |
3-chloro-1,2-dimethoxy-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO4/c1-13-6-4-3-5(10(11)12)7(9)8(6)14-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVZLDRFSQXIEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)[N+](=O)[O-])Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.